

Technical Specification: 2-Bromoethyl 3,4-dimethylphenyl ether

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Compound of Interest

| | |
|----------------|---------------------------------------|
| Compound Name: | 2-Bromoethyl 3,4-dimethylphenyl ether |
| CAS No.: | 3351-53-9 |
| Cat. No.: | B1267110 |

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Chemical Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-Bromoethyl 3,4-dimethylphenyl ether (CAS: 3351-53-9) is a specialized alkylating agent and structural intermediate used in the synthesis of small molecule therapeutics.^{[1][2][3][4]} Characterized by a reactive bromoethyl tail attached to a lipophilic dimethylphenyl core, it serves as a critical "linker" motif in medicinal chemistry, enabling the attachment of the pharmacologically active 3,4-dimethylphenoxy moiety to amine- or thiol-bearing scaffolds.

This guide provides a rigorous technical breakdown of its molecular weight, physicochemical properties, synthetic protocols, and handling requirements, tailored for drug development professionals.

Physicochemical Profile & Molecular Weight

Precise molecular weight determination is critical for stoichiometry in synthesis and for identifying parent ions in mass spectrometry (LC-MS/GC-MS).

Molecular Formula & Weight Calculation

Formula:

[5]

The molecular weight is heavily influenced by the presence of Bromine, which exists naturally as two stable isotopes:

(

) and

(

). This results in a distinct "doublet" pattern in mass spectrometry.

| Element | Symbol | Count | Standard Atomic Weight (g/mol) | Contribution (g/mol) |
|--------------------------|--------------|-------|----------------------------------|------------------------|
| Carbon | C | 10 | 12.011 | 120.110 |
| Hydrogen | H | 13 | 1.008 | 13.104 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Bromine | Br | 1 | 79.904 (Average) | 79.904 |
| Average Molecular Weight | 229.12 g/mol | | | |

Isotopic Mass Distribution (Mass Spec Signature)

For high-resolution mass spectrometry (HRMS), researchers must look for the monoisotopic masses rather than the average weight.

- Monoisotopic Mass (

):

- Isotopic Mass (

):

Diagnostic Insight: In an MS spectrum, this compound will present two peaks of nearly equal intensity separated by 2 mass units (

and

). Absence of this 1:1 doublet suggests dehalogenation or hydrolysis has occurred.

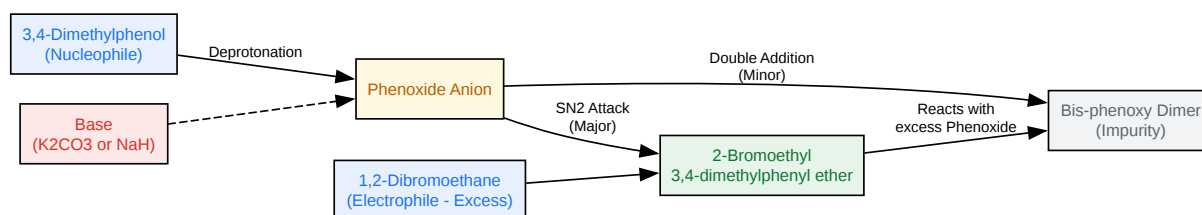
Synthetic Utility & Protocols

The primary route to **2-bromoethyl 3,4-dimethylphenyl ether** is the Williamson Ether Synthesis. This involves the nucleophilic attack of the 3,4-dimethylphenoxide ion on an excess of 1,2-dibromoethane.

Reaction Mechanism & Pathway

The reaction follows an

mechanism. The choice of base and solvent is critical to prevent the formation of the unwanted dimer (1,2-bis(3,4-dimethylphenoxy)ethane).



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Figure 1: Synthetic pathway via Williamson Ether Synthesis. Control of stoichiometry is vital to favor the mono-substituted product.

Validated Experimental Protocol

Objective: Synthesis of **2-bromoethyl 3,4-dimethylphenyl ether** on a 10g scale.

Reagents:

- 3,4-Dimethylphenol ()
- 1,2-Dibromoethane () — Excess is crucial to minimize dimerization.
- Potassium Carbonate (,)
- Solvent: Acetonitrile () or Acetone.

Step-by-Step Methodology:

- Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen ().
- Dissolution: Dissolve 3,4-dimethylphenol in Acetonitrile (concentration).
- Deprotonation: Add anhydrous . Stir at room temperature for 30 minutes to generate the phenoxide in situ.
- Addition: Add 1,2-dibromoethane in a single portion. Note: Adding the phenol to the dibromide solution (reverse addition) can further reduce dimer formation.
- Reflux: Heat the mixture to reflux () for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

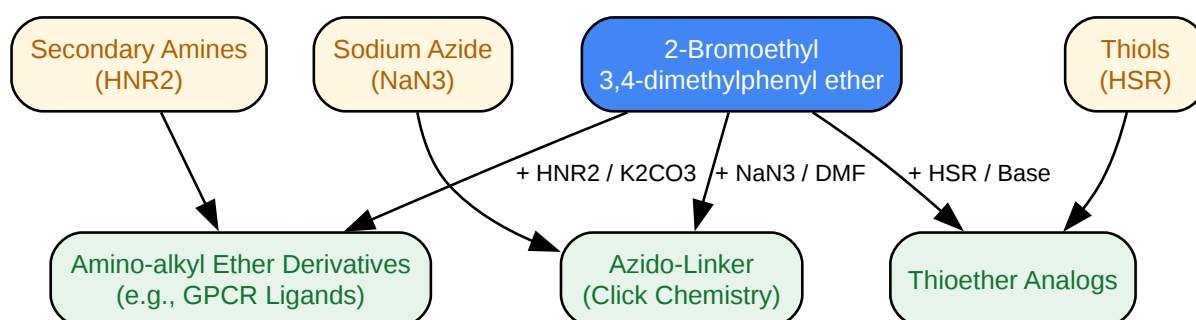
- Workup:
 - Cool to room temperature.[3]
 - Filter off inorganic salts (, excess).
 - Concentrate the filtrate under reduced pressure to remove solvent and excess 1,2-dibromoethane (recoverable).
- Purification: The residue is typically an oil. Purify via silica gel flash chromatography (eluting with 100% Hexanes 5% EtOAc/Hexanes) to separate the product from any trace dimer.

Applications in Drug Development

This compound acts as a lipophilic linker. The dimethylphenyl group provides hydrophobic bulk, often used to occupy hydrophobic pockets in receptor binding sites (e.g., GPCRs, Sigma receptors).

Derivatization Workflow

The terminal bromide is a versatile leaving group, allowing the molecule to react with various nucleophiles.



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Figure 2: Functionalization logic. The bromide is displaced to attach the dimethylphenoxyethyl motif to pharmacophores.

Key Use Case:

- **Sigma Receptor Ligands:** The 3,4-dimethylphenyl motif mimics the hydrophobic domain found in many high-affinity sigma-1 receptor antagonists.
- **Tyrosine Kinase Inhibitors:** Used to extend side chains to interact with solvent-exposed regions of the kinase domain.

Safety & Handling (E-E-A-T)

Expert Warning: As an alkyl halide, this compound is a potential alkylating agent. It can react with biological nucleophiles (DNA/Proteins).

- **Hazard Classification:** Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory).
- **Storage:** Store in a cool, dry place (recommended) under inert gas. Protect from light to prevent homolytic cleavage of the C-Br bond.
- **Disposal:** Must be treated as halogenated organic waste. Do not dispose of in aqueous drains. Quench excess reagent with an amine-based scavenger before disposal if active residue remains.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7010183, 1-(2-Bromoethoxy)-2-ethoxybenzene (Analogous Structure). Retrieved from [\[Link\]](#)^[5]

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